molecular formula C9H9BrO3 B2703311 5-Bromo-2-hydroxy-3,4-dimethylbenzoic acid CAS No. 1245527-57-4

5-Bromo-2-hydroxy-3,4-dimethylbenzoic acid

Cat. No.: B2703311
CAS No.: 1245527-57-4
M. Wt: 245.072
InChI Key: FCKMDHUCFWTDSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-hydroxy-3,4-dimethylbenzoic acid is an organic compound with the molecular formula C9H9BrO3 and a molecular weight of 245.07 g/mol . This compound is characterized by the presence of a bromine atom, a hydroxyl group, and two methyl groups attached to a benzoic acid core. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-hydroxy-3,4-dimethylbenzoic acid typically involves the bromination of 2-hydroxy-3,4-dimethylbenzoic acid. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform . The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the aromatic ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to achieve high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-hydroxy-3,4-dimethylbenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products

Scientific Research Applications

5-Bromo-2-hydroxy-3,4-dimethylbenzoic acid is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-2-hydroxy-3,4-dimethylbenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups enable the compound to form hydrogen bonds and interact with enzymes or receptors. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate biological pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-hydroxy-3-methoxybenzaldehyde: Similar structure but with a methoxy group instead of two methyl groups.

    5-Bromo-3,4-dihydroxybenzaldehyde: Contains two hydroxyl groups instead of one hydroxyl and two methyl groups.

Uniqueness

5-Bromo-2-hydroxy-3,4-dimethylbenzoic acid is unique due to the presence of both methyl groups and a bromine atom on the benzoic acid core. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

5-bromo-2-hydroxy-3,4-dimethylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-4-5(2)8(11)6(9(12)13)3-7(4)10/h3,11H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCKMDHUCFWTDSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=C1C)O)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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